REACTION_CXSMILES
|
[C:1]([O:20]C)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14]CCCC.[H-].[Na+].C(N(CCCC)CCCC)CCC.C([O:39]CC)=C>>[CH2:4]([OH:39])[CH:3]=[CH:2][CH2:1][OH:20].[CH3:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
|
Name
|
corresponding solvent
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for about 2 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
ALIQUOT
|
Details
|
After sampling
|
Type
|
ADDITION
|
Details
|
the catalyst (2 mol %) is added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
STIRRING
|
Details
|
stirred for 4 hours more
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After 4 hours of reaction the next GC sample
|
Duration
|
4 h
|
Type
|
ALIQUOT
|
Details
|
After sampling
|
Type
|
ADDITION
|
Details
|
the corresponding additive is added
|
Type
|
WAIT
|
Details
|
After 24 hours the final GC sample is taken
|
Duration
|
24 h
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=CCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.24 mL |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.1 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:20]C)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14]CCCC.[H-].[Na+].C(N(CCCC)CCCC)CCC.C([O:39]CC)=C>>[CH2:4]([OH:39])[CH:3]=[CH:2][CH2:1][OH:20].[CH3:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
|
Name
|
corresponding solvent
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for about 2 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
ALIQUOT
|
Details
|
After sampling
|
Type
|
ADDITION
|
Details
|
the catalyst (2 mol %) is added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
STIRRING
|
Details
|
stirred for 4 hours more
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After 4 hours of reaction the next GC sample
|
Duration
|
4 h
|
Type
|
ALIQUOT
|
Details
|
After sampling
|
Type
|
ADDITION
|
Details
|
the corresponding additive is added
|
Type
|
WAIT
|
Details
|
After 24 hours the final GC sample is taken
|
Duration
|
24 h
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=CCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.24 mL |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.1 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:20]C)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14]CCCC.[H-].[Na+].C(N(CCCC)CCCC)CCC.C([O:39]CC)=C>>[CH2:4]([OH:39])[CH:3]=[CH:2][CH2:1][OH:20].[CH3:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)OC
|
Name
|
corresponding solvent
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for about 2 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
ALIQUOT
|
Details
|
After sampling
|
Type
|
ADDITION
|
Details
|
the catalyst (2 mol %) is added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
STIRRING
|
Details
|
stirred for 4 hours more
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After 4 hours of reaction the next GC sample
|
Duration
|
4 h
|
Type
|
ALIQUOT
|
Details
|
After sampling
|
Type
|
ADDITION
|
Details
|
the corresponding additive is added
|
Type
|
WAIT
|
Details
|
After 24 hours the final GC sample is taken
|
Duration
|
24 h
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=CCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.24 mL |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.1 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |